molecular formula C10H16BNO4S B11857636 (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid

(4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid

Cat. No.: B11857636
M. Wt: 257.12 g/mol
InChI Key: NXASDZQAWFBBJF-UHFFFAOYSA-N
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Description

(4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid: is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylaminoethylsulfonyl group. The presence of both boronic acid and sulfonyl functionalities makes it a versatile reagent in organic synthesis and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through hydroboration of phenyl derivatives or via direct borylation of phenyl halides using boron reagents.

    Introduction of the Dimethylaminoethylsulfonyl Group:

Industrial Production Methods: Industrial production of this compound may involve scalable and green chemistry approaches, such as catalytic processes and continuous flow reactions, to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form phenols or other oxygenated derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products:

    Oxidation: Phenols or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development and medicinal chemistry research.

Industry:

    Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.

Mechanism of Action

The mechanism by which (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid exerts its effects involves the interaction of its boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. The sulfonyl group can participate in various chemical transformations, further enhancing the compound’s utility in different contexts.

Comparison with Similar Compounds

  • 4-(Dimethylamino)phenylboronic acid
  • 4-(Dimethylamino)benzeneboronic acid

Uniqueness: The presence of the dimethylaminoethylsulfonyl group in (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid distinguishes it from other similar compounds

Properties

Molecular Formula

C10H16BNO4S

Molecular Weight

257.12 g/mol

IUPAC Name

[4-[2-(dimethylamino)ethylsulfonyl]phenyl]boronic acid

InChI

InChI=1S/C10H16BNO4S/c1-12(2)7-8-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,13-14H,7-8H2,1-2H3

InChI Key

NXASDZQAWFBBJF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CCN(C)C)(O)O

Origin of Product

United States

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